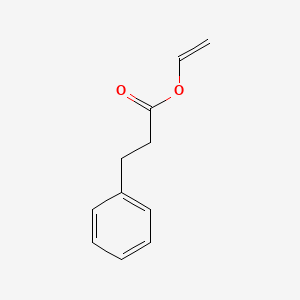
7-Methoxy-3-methyl-1,2-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methyl-1,2-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This specific compound is characterized by the presence of a methoxy group at the 7th position and a methyl group at the 3rd position on the dihydroisoquinoline skeleton
Preparation Methods
The synthesis of 7-Methoxy-3-methyl-1,2-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.
Chemical Reactions Analysis
7-Methoxy-3-methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution: The methoxy and methyl groups on the compound can undergo substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Methoxy-3-methyl-1,2-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: Isoquinoline derivatives, including this compound, are studied for their potential biological activities.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biological Studies: Researchers investigate the biological activities of this compound to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, isoquinoline derivatives are known to interact with various enzymes and receptors in the body. These interactions can lead to a range of biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
7-Methoxy-3-methyl-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound has two methoxy groups at the 6th and 7th positions, which may result in different chemical and biological properties.
3-Methyl-6-methoxy-7-ethoxy-3,4-dihydroisoquinoline: The presence of an ethoxy group at the 7th position introduces additional steric and electronic effects.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-methoxy-3-methyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C11H13NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-6,12H,7H2,1-2H3 |
InChI Key |
WZRROCOENFWVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)




![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)



